molecular formula C19H25N3O3S B11232382 2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11232382
M. Wt: 375.5 g/mol
InChI Key: CTPACHDZLXFPNM-UHFFFAOYSA-N
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Description

2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridazine ring, and a cyclohexyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, advanced purification techniques, and automated reaction systems.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-DIMETHYL-N-(2-METHYLCYCLOHEXYL)-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE: Unique due to its specific functional groups and structure.

    Other Sulfonamides: Compounds with similar sulfonamide groups but different ring structures or substituents.

Uniqueness

    Functional Groups: The combination of sulfonamide, pyridazine, and cyclohexyl groups makes it distinct.

    Chemical Properties: Unique reactivity and potential biological activity compared to other sulfonamides.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

2,3-dimethyl-N-(2-methylcyclohexyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-12-6-4-5-7-16(12)22-26(24,25)18-11-15(10-13(2)14(18)3)17-8-9-19(23)21-20-17/h8-12,16,22H,4-7H2,1-3H3,(H,21,23)

InChI Key

CTPACHDZLXFPNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C

Origin of Product

United States

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